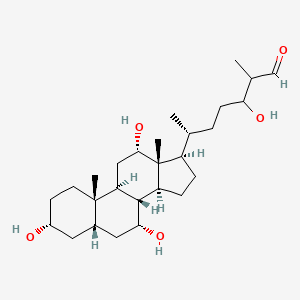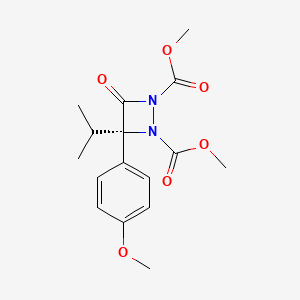
(3S)-3-(4-methoxyphenyl)-4-oxo-3-propan-2-yldiazetidine-1,2-dicarboxylic acid dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-(4-methoxyphenyl)-4-oxo-3-propan-2-yldiazetidine-1,2-dicarboxylic acid dimethyl ester is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Applications De Recherche Scientifique
Organophosphorus Compounds Synthesis
A study by Pedersen and Lawesson (1974) explored the reaction of 3-oxo esters with p-methoxyphenyl-thionophosphine sulfide, resulting in 3H-1,2-dithiole-3-thiones. This research contributes to the broader field of organophosphorus chemistry, which is vital for various industrial and pharmaceutical applications (Pedersen & Lawesson, 1974).
Synthesis of Fluorine Compounds
Pimenova et al. (2003) conducted a study on synthesizing and reacting 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester. This compound's synthesis and reactions contribute to the development of fluorine-containing organic compounds, which have critical applications in medicinal chemistry and material science (Pimenova et al., 2003).
Enzymatic Resolution in Drug Synthesis
Shibatani, Matsumae, and Tosa (1992) focused on the enzymatic resolution of an optically active phenylglycidate methyl ester, a crucial intermediate for synthesizing diltiazem, a coronary vasodilator. This study highlights the role of enzymatic methods in producing optically pure compounds for pharmaceutical use (Shibatani et al., 1992).
Development of Bifunctional Pharmacological Compounds
Watermeyer, Chibale, and Caira (2009) reported on the synthesis of pharmacologically relevant compounds containing dihydropyrimidone and chloroquinoline moieties. This research contributes to the design and development of new drugs with potential therapeutic applications (Watermeyer et al., 2009).
Propriétés
Nom du produit |
(3S)-3-(4-methoxyphenyl)-4-oxo-3-propan-2-yldiazetidine-1,2-dicarboxylic acid dimethyl ester |
|---|---|
Formule moléculaire |
C16H20N2O6 |
Poids moléculaire |
336.34 g/mol |
Nom IUPAC |
dimethyl (3S)-3-(4-methoxyphenyl)-4-oxo-3-propan-2-yldiazetidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20N2O6/c1-10(2)16(11-6-8-12(22-3)9-7-11)13(19)17(14(20)23-4)18(16)15(21)24-5/h6-10H,1-5H3/t16-/m0/s1 |
Clé InChI |
MFCNPPLTGGUOKM-INIZCTEOSA-N |
SMILES isomérique |
CC(C)[C@@]1(C(=O)N(N1C(=O)OC)C(=O)OC)C2=CC=C(C=C2)OC |
SMILES canonique |
CC(C)C1(C(=O)N(N1C(=O)OC)C(=O)OC)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




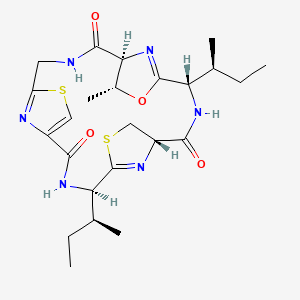



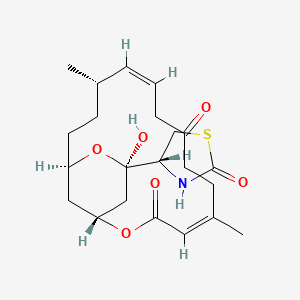

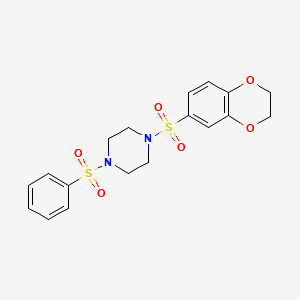


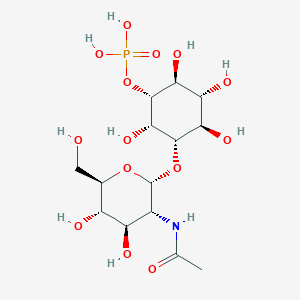

![(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263137.png)
